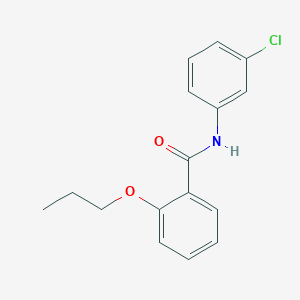

N-(3-chlorophenyl)-2-propoxybenzamide

Beschreibung

N-(3-Chlorophenyl)-2-propoxybenzamide is a benzamide derivative featuring a 3-chlorophenyl group attached to the amide nitrogen and a 2-propoxy substituent on the benzamide ring.

Eigenschaften

Molekularformel |

C16H16ClNO2 |

|---|---|

Molekulargewicht |

289.75 g/mol |

IUPAC-Name |

N-(3-chlorophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C16H16ClNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |

InChI-Schlüssel |

NEUIKMKUQALXKY-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |

Kanonische SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Effects

N-(4-Chlorophenyl)-2-hydroxybenzamide (II)

This positional isomer replaces the 3-chloro substituent with a 4-chloro group and substitutes propoxy with a hydroxyl (-OH). The 4-chloro configuration may alter steric interactions in biological targets, while the hydroxyl group increases polarity, reducing membrane permeability compared to the propoxy chain .- This highlights the propoxy group’s role in enhancing lipid solubility for better tissue penetration .

Substituent Variations on the Benzamide Ring

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

The 2-trifluoromethyl group in flutolanil increases electron-withdrawing effects compared to 2-propoxy, improving stability against metabolic degradation. This makes flutolanil a potent fungicide, whereas the target compound’s propoxy group may prioritize different pharmacokinetic profiles .- This contrasts with the unmodified amide in N-(3-chlorophenyl)-2-propoxybenzamide, which may favor stronger receptor interactions .

Substituent Variations on the Phenyl Ring

- N-(4-Aminophenyl)-2-propoxybenzamide Replacing chlorine with an amino (-NH2) group increases polarity and basicity, altering solubility and reactivity. The amino group’s nucleophilicity may render this compound more prone to oxidation compared to the chloro-substituted analog .

5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide)

The thiazole ring in 5c introduces a heterocyclic motif, enabling π-π stacking and metal coordination. This structural feature correlates with enhanced anti-inflammatory activity in carrageenan-induced edema models, suggesting that the target compound’s simpler phenyl group may limit similar efficacy .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Positional Isomerism : The 3-chloro substituent in the target compound may offer superior binding to hydrophobic pockets in biological targets compared to 4-chloro analogs, as seen in crystallographic studies of related benzamides .

- Alkoxy vs. Hydroxyl : The propoxy group balances lipophilicity and metabolic stability, whereas hydroxylated analogs face rapid clearance due to phase II conjugation .

- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., flutolanil) enhance pesticidal activity but may increase toxicity risks compared to propoxy’s moderate electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.